![molecular formula C13H20O4 B2759885 1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 122699-62-1](/img/structure/B2759885.png)
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.1.1]hexanes, which are known for their sp3-rich chemical space and strained bicyclic scaffolds. These properties make them valuable in the development of bio-active compounds and novel chemical entities .
Méthodes De Préparation
The synthesis of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods may involve scaling up this photochemical process, although it requires specialized equipment and conditions .
Analyse Des Réactions Chimiques
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and bio-active compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sp3-rich and strained bicyclic structure allows it to modulate the solubility, activity, and conformational restriction of target molecules. This modulation can lead to improved biological activity and specificity .
Comparaison Avec Des Composés Similaires
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane has been extensively studied for its biological value.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical space it occupies.
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-13)9(14)16-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOHCGJYRZBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
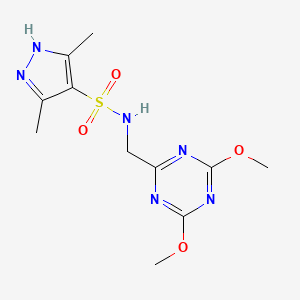
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)
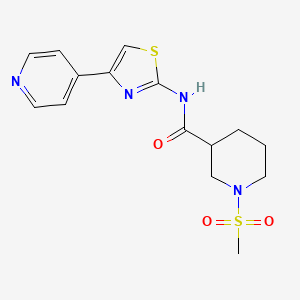
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)
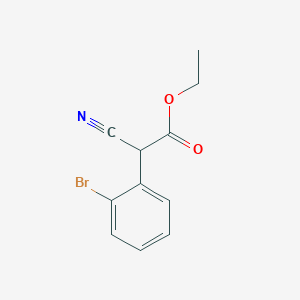
![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)
![6-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759818.png)
![1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2759819.png)
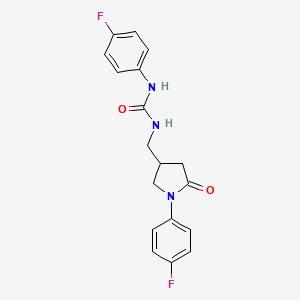
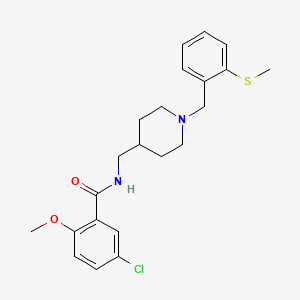
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2759823.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide](/img/structure/B2759824.png)
